Ethyl (2R)-2-hydroxybutanoate Ethyl (2R)-2-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.: 87172-81-4
VCID: VC4129451
InChI: InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1
SMILES: CCC(C(=O)OCC)O
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

Ethyl (2R)-2-hydroxybutanoate

CAS No.: 87172-81-4

Cat. No.: VC4129451

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2R)-2-hydroxybutanoate - 87172-81-4

Specification

CAS No. 87172-81-4
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name ethyl (2R)-2-hydroxybutanoate
Standard InChI InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Standard InChI Key KWWOQRSLYPHAMK-RXMQYKEDSA-N
Isomeric SMILES CC[C@H](C(=O)OCC)O
SMILES CCC(C(=O)OCC)O
Canonical SMILES CCC(C(=O)OCC)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Ethyl (2R)-2-hydroxybutanoate belongs to the class of α-hydroxy esters, featuring a hydroxyl group at the second carbon of the butanoate chain and an ethyl ester moiety. Its stereochemistry is defined by the (R)-configuration at the chiral center, which critically influences its interactions in biological systems and asymmetric synthesis . Key identifiers include:

PropertyValue
IUPAC Nameethyl (2R)-2-hydroxybutanoate
CAS Number87172-81-4
Molecular FormulaC6H12O3\text{C}_6\text{H}_{12}\text{O}_3
Molecular Weight132.16 g/mol
InChI KeyKWWOQRSLYPHAMK-RXMQYKEDSA-N
SMILESCCC(C(=O)OCC)O

The compound’s enantiomeric purity (>99% ee) is essential for applications requiring stereoselectivity, such as pharmaceutical intermediates .

Synthesis and Production

Conventional Synthesis Methods

Ethyl (2R)-2-hydroxybutanoate is typically synthesized via esterification of (R)-2-hydroxybutanoic acid with ethanol under acidic catalysis. Recent advancements highlight biocatalytic routes using immobilized plant cells (e.g., Parthenocissus tricuspidata) for enantioselective reduction of ketone precursors, achieving yields up to 95% with 100% diastereomeric excess (de) and >99% enantiomeric excess (ee) .

Industrial-Scale Production

Industrial protocols often employ continuous-flow reactors to enhance efficiency and reduce racemization risks. Key parameters include:

  • Temperature: 25–40°C to prevent thermal degradation.

  • Catalysts: Lipases (e.g., Candida antarctica Lipase B) for kinetic resolution .

  • Solvents: Ethanol or tert-butyl methyl ether to maintain reaction homogeneity .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor for β-hydroxy acid derivatives, which are integral to prodrug formulations and metabolic pathway modulators. For example:

  • Antimicrobial Agents: Derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL).

  • Enzyme Inhibitors: Acts as a substrate analog for esterases, enabling mechanistic studies of hydrolysis kinetics .

Flavor and Fragrance Industry

Ethyl (2R)-2-hydroxybutanoate contributes fruity notes (e.g., green apple, strawberry) in wines and perfumes. Its (S)-enantiomer predominates in aged wines, with concentrations up to 50 µg/L influencing sensory profiles .

Asymmetric Synthesis

The compound’s chiral center facilitates the synthesis of optically active alcohols and acids. For instance, it is used in the preparation of (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, a key intermediate in antidiabetic drug development.

Biological Activity and Metabolic Pathways

Hydrolysis and Metabolites

In vivo, ethyl (2R)-2-hydroxybutanoate undergoes enzymatic hydrolysis via carboxylesterases, yielding (R)-2-hydroxybutanoic acid and ethanol. These metabolites participate in:

  • Ketogenesis: Conversion to acetoacetate in hepatic mitochondria.

  • Ethanol Metabolism: Competitive inhibition of alcohol dehydrogenase (Ki: 12 µM) .

Pharmacokinetic Properties

  • Bioavailability: 65–70% in rodent models due to first-pass metabolism.

  • Half-Life: 2.3 hours (plasma), with renal excretion as the primary elimination route .

Comparative Analysis with Structural Analogs

The compound’s utility is underscored by its distinct properties relative to analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
Ethyl (2R,3S)-2-chloro-3-hydroxybutanoateC6H11ClO3\text{C}_6\text{H}_{11}\text{ClO}_3166.60Chlorine substitution enhances electrophilicity
Ethyl (2R,3S)-2-amino-3-hydroxybutanoateC6H14ClNO3\text{C}_6\text{H}_{14}\text{ClNO}_3183.63Amino group enables peptide coupling
Ethyl 2-ethyl-2-hydroxybutanoateC8H16O3\text{C}_8\text{H}_{16}\text{O}_3160.21Branched chain alters solubility

Environmental and Stability Considerations

Degradation Pathways

Ethyl (2R)-2-hydroxybutanoate is susceptible to hydrolysis under alkaline conditions (t₁/₂: 48 hours at pH 9) and UV-induced radical cleavage. Soil microbiota degrade it into CO₂ and H₂O within 14 days under aerobic conditions .

Hazard ClassGHS Code
Flammable LiquidH227
Skin IrritationH315
Eye DamageH319
Respiratory IrritationH335

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

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